5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a quinoline moiety, and a methoxymethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Amidation Reaction: The final step involves the formation of the carboxamide linkage, typically achieved through the reaction of the furan-2-carboxylic acid derivative with the quinoline amine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The furan ring and quinoline moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include tetrahydroquinoline derivatives.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly in the treatment of infectious diseases and cancer. Its interactions with cellular targets are of significant interest for developing new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(methoxymethyl)-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
- 5-(methoxymethyl)-N-(2,8-dimethylquinolin-4-yl)furan-2-carboxamide
- 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is unique due to the specific positioning and combination of its functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11-7-12(2)18-15(8-11)16(9-13(3)20-18)21-19(22)17-6-5-14(24-17)10-23-4/h5-9H,10H2,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBONLFRXBXSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.